3-Iodo-5-(trifluoromethyl)phenacyl bromide
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Overview
Description
3-Iodo-5-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO and a molecular weight of 392.94 g/mol . It is known for its unique structure, which includes an iodine atom, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and unique properties.
Preparation Methods
The synthesis of 3-Iodo-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-Iodo-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-5-(trifluoromethyl)phenacyl bromide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological systems and can be employed as a labeling reagent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds and products. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .
Comparison with Similar Compounds
3-Iodo-5-(trifluoromethyl)phenacyl bromide can be compared with similar compounds such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: This compound has a similar structure but includes a pyridine ring instead of a phenacyl moiety.
2-Bromo-1-(3-iodo-5-(trifluoromethyl)phenyl)ethanone: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
Biological Activity
3-Iodo-5-(trifluoromethyl)phenacyl bromide is a notable organofluorine compound with significant applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, including a trifluoromethyl group and halogen substituents, which contribute to its biological activity and reactivity. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₅BrF₃I. The presence of the trifluoromethyl group enhances its electronic properties, making it a potent candidate for various chemical reactions. The compound's structure allows it to participate in electrophilic substitution reactions, nucleophilic substitutions, and other transformations that are essential in drug development and agrochemical synthesis .
Synthesis
The synthesis of this compound typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction can be performed using bromine in a suitable solvent under controlled conditions to optimize yield and minimize side reactions. Key parameters include:
- Temperature : Influences the reactivity of the bromine reagent.
- Concentration : Affects the rate of reaction and product distribution.
- Time : Longer reaction times can lead to increased by-products .
The biological activity of this compound is primarily attributed to its electrophilic nature. The halogen substituents make the compound reactive towards nucleophiles, leading to various biochemical interactions. For example:
- Nucleophilic Substitution : Nucleophiles attack the carbon atom bonded to bromine, resulting in the formation of new functional groups.
- Influence on Biochemical Pathways : Compounds with trifluoromethyl groups can modulate various pathways due to their unique electronic properties .
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
- Antiviral Properties : Certain indole derivatives related to this compound have shown inhibitory effects against influenza A virus .
- Potential in Cancer Therapy : The compound's ability to interact with multiple receptors suggests potential applications in targeting cancer cells .
Case Studies
Several studies have investigated the biological implications of compounds similar to this compound:
- Inhibitory Effects on Viral Replication :
-
Anticancer Activity :
- Research has shown that compounds featuring similar structural motifs can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOXLJXBDELNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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